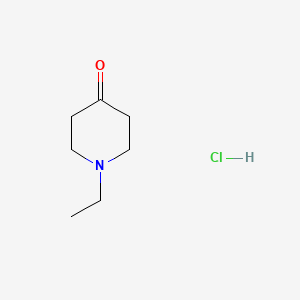

1-Ethyl-4-piperidone hydrochloride

説明

Classification and Chemical Significance within Piperidine (B6355638) Frameworks

1-Ethyl-4-piperidone (B1582495) hydrochloride is classified as a heterocyclic amine, specifically a piperidone derivative. evitachem.comontosight.ai Its structure consists of a six-membered ring containing a nitrogen atom, which is characteristic of the piperidine framework. ontosight.aiwikipedia.org The presence of an ethyl group attached to the nitrogen atom and a ketone functional group at the fourth position of the ring defines its specific identity as 1-Ethyl-4-piperidone. ontosight.aiinnospk.com

The chemical significance of this compound stems from its role as a versatile intermediate in organic synthesis. ontosight.aiguidechem.com The piperidone structure, with its reactive ketone and amine functionalities, serves as an ideal scaffold for constructing more complex molecules. innospk.com Chemists can manipulate this structure to create a variety of derivatives, making it a valuable building block in medicinal chemistry and the development of new materials. innospk.comguidechem.com

Table 1: Chemical and Physical Properties of 1-Ethyl-4-piperidone

| Property | Value |

| Molecular Formula | C7H13NO chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 127.18 g/mol chemicalbook.comsigmaaldrich.com |

| CAS Number | 3612-18-8 chemicalbook.com |

| Appearance | Clear yellow to brown viscous liquid guidechem.comchemicalbook.com |

| Melting Point | 30-32 °C innospk.com |

| Boiling Point | 46-48 °C at 1 mm Hg innospk.comchemicalbook.com |

| Density | 0.944 g/mL at 25 °C innospk.comchemicalbook.com |

| Water Solubility | Miscible guidechem.comchemicalbook.com |

Note: The properties listed are for the free base, 1-Ethyl-4-piperidone.

Historical Context of Piperidone Chemistry and its Derivatives

The chemistry of piperidines dates back to 1850, when it was first isolated from piperine (B192125), the compound responsible for the pungency of black pepper. wikipedia.org The development of synthetic methods for piperidones, the class of compounds to which 1-Ethyl-4-piperidone belongs, was a significant advancement in organic chemistry. wikipedia.org

Early synthetic strategies, such as the Mannich reaction, provided pathways to a variety of 4-piperidones with different substituents. mdma.ch Another classic method is the Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction that combines an alkyl-1,3-acetonedicarboxylate with an aldehyde and an amine. wikipedia.org These foundational methods paved the way for the synthesis of a wide range of piperidone derivatives, including N-substituted variants like 1-ethyl-4-piperidone. designer-drug.com The ability to synthesize these compounds opened up new avenues for research, particularly in the creation of molecules with potential biological activity. researchgate.net Over the decades, these synthetic techniques have been refined, leading to more efficient and general approaches for preparing N-substituted piperidones. designer-drug.com

Overview of Academic and Research Interest in 1-Ethyl-4-piperidone Hydrochloride

Academic and research interest in this compound is primarily centered on its utility as a synthetic intermediate. ontosight.ai The compound's structure makes it a valuable precursor for creating a diverse range of more complex molecules. innospk.com

A significant area of research involves its use in the pharmaceutical industry. guidechem.com For instance, 1-Ethyl-4-piperidone is a key intermediate in the synthesis of compounds related to Paroxetine, a medication used in treating various mental health conditions. innospk.com Its structure serves as a starting point for building the more complex molecular architecture required for such therapeutic agents. innospk.com

Furthermore, research has explored the use of 1-Ethyl-4-piperidone in the preparation of other biologically active compounds, including potential analgesics and anesthetics that target the central nervous system. ontosight.ai It has also been used in the preparation of 3,5-bisarylmethylene-1-ethyl-4-piperidones. chemicalbook.com Beyond pharmaceuticals, the compound is also investigated as a precursor for developing novel pesticides and herbicides in the agrochemical field. bloomtechz.com The versatility of this compound continues to make it a subject of study for chemists developing new synthetic methodologies and novel chemical entities.

Structure

3D Structure of Parent

特性

CAS番号 |

3619-67-8 |

|---|---|

分子式 |

C7H14ClNO |

分子量 |

163.64 g/mol |

IUPAC名 |

1-ethylpiperidin-4-one;hydrochloride |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-8-5-3-7(9)4-6-8;/h2-6H2,1H3;1H |

InChIキー |

DYGNIXALGYVIQE-UHFFFAOYSA-N |

正規SMILES |

CCN1CCC(=O)CC1.Cl |

製品の起源 |

United States |

Chemical Reactivity and Transformations of 1 Ethyl 4 Piperidone Hydrochloride

Electrophilic and Nucleophilic Reactions of the Piperidone Ring

The chemical behavior of the 1-ethyl-4-piperidone (B1582495) ring is characterized by its susceptibility to both electrophilic and nucleophilic attacks at different positions.

The carbonyl group in the 4-position of the piperidone ring is a key site for nucleophilic addition reactions. A notable example is the Grignard reaction, where organomagnesium halides add to the carbonyl carbon to form tertiary alcohols. For instance, the reaction of substituted 4-piperidones with phenylmagnesium bromide results in the formation of 4-phenyl-4-piperidinols. mdma.ch

Another significant nucleophilic addition is the reaction with cyanide ions, which can lead to the formation of cyanohydrins. These intermediates are valuable in the synthesis of more complex molecules.

Table 1: Examples of Nucleophilic Additions to 4-Piperidones

| Nucleophile | Reagent | Product Type | Reference |

|---|---|---|---|

| Phenyl Grignard | Phenylmagnesium bromide | 4-Phenyl-4-piperidinol | mdma.ch |

| Cyanide | e.g., KCN/H+ | 4-cyano-4-hydroxypiperidine |

This table illustrates common nucleophilic addition reactions at the carbonyl group of the piperidone ring.

The carbon atoms adjacent to the carbonyl group (alpha-carbons) in the piperidone ring can undergo nucleophilic substitution reactions, often via an enolate intermediate formed under basic conditions. These reactions are crucial for introducing substituents at the 3 and 5 positions of the piperidone ring. For example, alkylation at the alpha-carbon can be achieved by treating the piperidone with a strong base followed by an alkyl halide.

While 1-ethyl-4-piperidone itself is not aromatic, its derivatives that incorporate an aromatic ring can undergo electrophilic aromatic substitution. libretexts.org The directing effects of the substituents on the aromatic ring, as well as the piperidone moiety, will determine the position of substitution. youtube.com For instance, in a phenyl-substituted piperidone, the piperidone group's electronic and steric properties will influence the regioselectivity of nitration, halogenation, or Friedel-Crafts reactions on the phenyl ring. libretexts.org

Oxidation and Reduction Chemistry

The carbonyl group of 1-ethyl-4-piperidone is readily reduced to a secondary alcohol. Catalytic hydrogenation, using catalysts such as platinum oxide, is an effective method for this transformation, yielding 1-ethyl-4-hydroxypiperidine. mdma.ch Chemical reducing agents like sodium borohydride (B1222165) can also be employed. sciencemadness.org

Conversely, while the ketone functional group is already in a relatively high oxidation state, the piperidine (B6355638) ring itself can be subject to oxidation. Strong oxidizing agents can lead to ring-opening or other complex transformations.

Table 2: Reduction of 4-Piperidones

| Reagent | Product | Reference |

|---|---|---|

| H2/PtO2 | 4-Hydroxypiperidine | mdma.ch |

| Sodium borohydride | 4-Hydroxypiperidine | sciencemadness.org |

This table summarizes common reagents used for the reduction of the carbonyl group in 4-piperidones.

Formation of Schiff Bases and Subsequent Modifications

1-Ethyl-4-piperidone readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. jetir.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. jetir.org The formation of the carbon-nitrogen double bond is a versatile transformation, as the resulting Schiff base can be further modified. For instance, reduction of the imine group leads to the formation of a secondary amine.

These reactions are often catalyzed by acids or bases. jetir.orgnih.gov The general reaction is as follows:

R-NH₂ + O=C(CH₂CH₂)₂N-C₂H₅ → R-N=C(CH₂CH₂)₂N-C₂H₅ + H₂O

The resulting Schiff bases themselves can be valuable intermediates or final products in various synthetic pathways.

Cyclization Reactions and Ring Transformations

1-Ethyl-4-piperidone and its derivatives are valuable precursors for the synthesis of various heterocyclic systems through cyclization and ring transformation reactions. For example, intramolecular Claisen condensation and subsequent decarboxylation of related compounds can yield piperidone structures. youtube.com

Furthermore, the piperidone ring can be a building block for constructing more complex fused or spirocyclic systems. For instance, the reaction of 1-methyl-4-piperidone (B142233) with malononitrile (B47326) and electrophiles can lead to the formation of spiropiperidine rings. lookchem.com Additionally, intramolecular Mannich-type reactions have been utilized to construct spiro-4-piperidone skeletons. mdma.ch

Stereochemical Outcomes and Isomerization Processes

The stereochemistry of the piperidine ring is a critical aspect of its chemical behavior, influencing its reactivity and biological interactions. For 1-Ethyl-4-piperidone hydrochloride, the stereochemical considerations primarily revolve around the conformational isomers of the six-membered ring and the potential for isomerization under various conditions.

Due to the presence of sp3-hybridized carbon and nitrogen atoms, the piperidine ring in this compound is not planar and primarily adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents on the ring can occupy either axial or equatorial positions. The interconversion between two chair conformers is a rapid process at room temperature, known as ring inversion or ring flipping.

While specific studies on the conformational analysis of this compound are not extensively documented in publicly available literature, insights can be drawn from studies on related N-substituted piperidones. For instance, NMR spectroscopic studies on N-acyl and N-nitroso piperidin-4-ones have shown that the nature of the nitrogen substituent can dramatically influence the ring's conformational preferences, sometimes leading to the adoption of non-chair conformations like a twist-boat form to alleviate specific steric strains. researchgate.net However, for a simple N-ethyl group, the energetic preference for a chair conformation with an equatorial ethyl group is expected to be dominant.

The formation of the hydrochloride salt introduces a positive charge on the nitrogen atom, which can further influence the conformational equilibrium through electrostatic interactions. In some fluorinated piperidinium (B107235) cations, for example, electrostatic interactions have been shown to favor a gauche conformation. researchgate.net However, without specific experimental data for this compound, the precise effect of protonation on its conformational landscape remains a subject for further investigation.

Isomerization in this compound can be considered in terms of conformational isomerization and, hypothetically, structural isomerization such as tautomerism.

Conformational Isomerization: As mentioned, the primary form of isomerization is the rapid interconversion between chair conformers. The energy barrier for this ring inversion is typically low for piperidine systems, allowing for a dynamic equilibrium at ambient temperatures. The relative populations of the conformers with the N-ethyl group in the axial versus equatorial position would be determined by their relative Gibbs free energies.

Tautomerism: Keto-enol tautomerism is a potential isomerization process for 1-Ethyl-4-piperidone, involving the interconversion between the ketone and its corresponding enol form. While this is a common process for ketones, the equilibrium for simple ketones generally lies heavily towards the keto form. The presence of the nitrogen atom in the ring and the specific solvent conditions could influence the stability of the enol tautomer, but significant concentrations of the enol form under normal conditions are not expected.

Derivatives and Analogues of 1 Ethyl 4 Piperidone and Their Chemical Exploration

Synthesis of Substituted Piperidone Derivatives

The synthesis of substituted piperidone derivatives often begins with the modification of a precursor piperidone ring. A common starting material is 4-piperidone (B1582916) monohydrate hydrochloride, which can be N-alkylated to introduce various substituents. For instance, the reaction of 4-piperidone monohydrate hydrochloride with 2-(bromoethyl)benzene in the presence of cesium carbonate yields N-phenylethylpiperidin-4-one, a key intermediate in the synthesis of fentanyl. osti.govnih.gov This alkylation step is crucial for introducing the desired N-substituent, which significantly influences the pharmacological profile of the final compound.

Another approach involves the Mannich reaction, a versatile method for preparing substituted 4-piperidones. This reaction typically involves the condensation of an amine, an aldehyde, and a ketone. mdma.ch For example, using different primary amines (such as methylamine, ethylamine, or aniline) with 1,5-dichloro-3-pentanone allows for the synthesis of a variety of N-substituted-4-piperidones. google.com The choice of the amine and other reactants allows for the introduction of diverse substituents at the 1, 2, 3, 5, and 6 positions of the piperidone ring. mdma.ch

Furthermore, direct alkylation of 4-piperidone or its ketal-protected derivative with reagents like 2-picolyl chloride offers a one-pot process for synthesizing N-substituted piperidones under mildly basic conditions. designer-drug.com This method provides an efficient route to compounds like 1-(2-picolyl)-4-piperidone.

The following table summarizes various synthetic approaches to substituted piperidone derivatives:

| Starting Material | Reagents | Product | Reference |

| 4-Piperidone monohydrate hydrochloride | 2-(Bromoethyl)benzene, Cesium carbonate | N-Phenylethylpiperidin-4-one | osti.govnih.gov |

| Primary amine, Aldehyde, Ketone | - | Substituted 4-piperidones | mdma.ch |

| Primary amine, 1,5-Dichloro-3-pentanone | - | N-Substituted-4-piperidones | google.com |

| 4-Piperidone | 2-Picolyl chloride | 1-(2-Picolyl)-4-piperidone | designer-drug.com |

| Piperidin-4-one hydrochloride monohydrate | Bromomethane (B36050), Sodium carbonate | 1-Ethylpiperidin-4-one | chemicalbook.com |

Preparation of Piperidine (B6355638) Derivatives via 1-Ethyl-4-piperidone (B1582495) Scaffolds

1-Ethyl-4-piperidone is a valuable scaffold for the synthesis of a wide range of piperidine derivatives. One of the primary transformations of 1-ethyl-4-piperidone is its conversion to 4-aminopiperidine (B84694) derivatives through reductive amination. For example, the reaction of 1-ethyl-4-piperidone with 4-(BOC-amino)piperidine in the presence of sodium triacetoxyborohydride (B8407120) yields tert-butyl 1'-ethyl-1,4'-bipiperidin-4-ylcarbamate. chemicalbook.com Subsequent deprotection of the BOC group with hydrochloric acid affords 1'-ethyl-1,4'-bipiperidin-4-amine hydrochloride. chemicalbook.com

The piperidone moiety can also be transformed into other functional groups. For instance, reduction of the ketone in substituted 4-piperidones leads to the corresponding 4-piperidinols. mdma.ch These alcohols can be further esterified to produce a variety of piperidine derivatives with different functionalities. mdma.ch

The synthesis of piperidine derivatives from 1-ethyl-4-piperidone often involves multi-step sequences. A process for preparing piperidine derivatives involves condensing a piperidone with a primary amine to form a 4-amino-4-carboxyamino-piperidine. google.com For example, 1-carbethoxy-4-piperidone can be condensed with aniline (B41778) to form 1-(carbethoxy)-4-(phenylamino)-4-piperidinecarboxanilide. google.com This intermediate can then undergo further modifications, such as hydrolysis of the carbethoxy group, followed by N-alkylation to introduce different substituents on the piperidine nitrogen. google.com

Functionalization Strategies of the Piperidone Ring

The functionalization of the piperidine ring is a key strategy for diversifying the chemical space of piperidine-based compounds and exploring their structure-activity relationships. researchgate.net Various methods have been developed to introduce substituents at different positions of the piperidine ring.

One approach is the direct C-H functionalization of the piperidine ring. Rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes have been utilized for the site-selective functionalization of N-protected piperidines. nih.govnih.gov The regioselectivity of this reaction can be controlled by the choice of the catalyst and the N-protecting group, allowing for the introduction of substituents at the C2 or C4 positions. nih.govnih.gov

Another strategy involves the modification of a pre-existing piperidine or pyridine (B92270) ring. researchgate.net For instance, the hydrogenation of substituted pyridines can lead to the corresponding piperidines. mdpi.com The interruption of palladium-catalyzed hydrogenation of pyridine derivatives can even yield piperidinones in a one-pot functionalization process. mdpi.com

Alkylation of the carbon atom adjacent to the nitrogen in piperidin-4-ones is another important functionalization strategy. acs.org For example, C-alkylation of 1-benzoyl-3-carbethoxy-4-piperidone allows for the synthesis of compounds like ethyl 3-ethyl-4-piperidylacetate. acs.org

The following table highlights different functionalization strategies for the piperidone ring:

| Strategy | Method | Position Functionalized | Reference |

| C-H Functionalization | Rhodium-catalyzed C-H insertion | C2, C4 | nih.govnih.gov |

| Ring Modification | Hydrogenation of pyridines | Various | mdpi.com |

| C-Alkylation | Alkylation of β-keto esters | C3 | acs.org |

Carbohydrate Derivatives of Piperidin-4-one

The conjugation of carbohydrate moieties to small molecules is a strategy employed in drug discovery to potentially enhance properties such as solubility and cell permeability. While direct derivatization of 1-ethyl-4-piperidone with carbohydrates is not extensively documented in the provided search results, the synthesis of carbohydrate-small molecule hybrids often involves linking a sugar unit to a heterocyclic scaffold like piperidine.

For instance, the synthesis of carbohydrate-small molecule hybrids targeting IL-6 signaling involved coupling a fructose (B13574) derivative to an aniline intermediate, which was then linked to a piperidine-containing benzamide (B126). nih.gov This general approach could be adapted to create carbohydrate derivatives of piperidin-4-one by first synthesizing a suitable amino-functionalized piperidin-4-one derivative, which could then be coupled to a carbohydrate unit. The synthesis of such hybrids typically involves multi-step procedures, including the preparation of the functionalized piperidine and the activated carbohydrate derivative, followed by a coupling reaction. nih.gov

Exploration of Fentanyl and Related Analogs from Piperidone Precursors

1-Ethyl-4-piperidone and its N-substituted analogues are critical precursors in the synthesis of fentanyl and its structurally related analogues. osti.govnih.govwikipedia.org The classic synthesis of fentanyl, as developed by Janssen, and its subsequent modifications often start from a 4-piperidone derivative. osti.gov

An optimized synthesis of fentanyl begins with the N-alkylation of 4-piperidone monohydrate hydrochloride with 2-(bromoethyl)benzene to produce N-phenylethylpiperidin-4-one. osti.govnih.gov This intermediate then undergoes reductive amination with aniline, mediated by sodium triacetoxyborohydride, to yield N-[1-(2-phenylethyl)-4-piperidinyl]aniline. osti.govnih.gov The final step is the acylation of this secondary amine with propionyl chloride to afford fentanyl. osti.govnih.gov

This synthetic strategy can be adapted to produce a variety of fentanyl analogues by using different alkylating agents in the first step or different acylating agents in the final step. For example, using acetyl chloride instead of propionyl chloride in the final step leads to the synthesis of acetylfentanyl. nih.gov Similarly, starting with a different N-substituted 4-piperidone, such as N-[2-(2-thienyl)ethyl]-4-piperidinone, allows for the synthesis of thiofentanyl. osti.govnih.gov

The synthesis of other potent fentanyl analogues like sufentanil and alfentanil also utilizes piperidone precursors, although the synthetic routes can be more complex, sometimes involving a Strecker condensation of an N-substituted-4-piperidone. google.com The development of trifluoromethyl fentanyl (TFMF), a novel fentanyl analogue, also starts from N-tert-butoxycarbonyl-4-piperidone, highlighting the continued importance of piperidone scaffolds in the exploration of new synthetic opioids. researchgate.net

The following table outlines the synthesis of fentanyl and a related analogue from a piperidone precursor:

| Precursor | Key Intermediates | Final Product | Reference |

| 4-Piperidone monohydrate hydrochloride | N-Phenylethylpiperidin-4-one, N-[1-(2-phenylethyl)-4-piperidinyl]aniline | Fentanyl | osti.govnih.gov |

| 4-Piperidone monohydrate hydrochloride | N-[2-(2-thienyl)ethyl]-4-piperidinone, N-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine | Thiofentanyl | osti.govnih.gov |

| N-tert-Butoxycarbonyl-4-piperidone | Various | Trifluoromethyl fentanyl (TFMF) | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 1 Ethyl 4 Piperidone Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Ethyl-4-piperidone (B1582495) hydrochloride in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-Ethyl-4-piperidone is characterized by distinct signals corresponding to the ethyl group and the piperidone ring protons. In the hydrochloride salt, the protonation of the nitrogen atom causes a significant downfield shift for the adjacent protons (α-protons) due to the deshielding effect of the positive charge.

Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-) are expected.

Piperidone Ring: The protons on the piperidone ring typically appear as complex multiplets. The protons adjacent to the nitrogen (positions 2 and 6) and those adjacent to the carbonyl group (positions 3 and 5) would have distinct chemical shifts. In the hydrochloride form, the protons at positions 2 and 6 would be the most affected by protonation, shifting further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: A characteristic signal for the ketone carbonyl carbon (C=O) is expected to appear significantly downfield (typically in the 200-210 ppm range).

Ethyl Group Carbons: Two distinct signals for the methyl and methylene carbons of the ethyl group will be present.

Piperidone Ring Carbons: Signals for the three sets of non-equivalent carbons in the piperidone ring (C2/C6, C3/C5, and C4) are expected. The carbons adjacent to the nitrogen (C2 and C6) would show a downfield shift upon protonation.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign the proton and carbon signals. A COSY spectrum would show correlations between adjacent protons, helping to trace the connectivity within the ethyl group and the piperidone ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the carbon signals based on their attached protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Ethyl-4-piperidone

| Group | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Ethyl | -CH₃ | ~1.1 (triplet) | ~12 |

| Ethyl | -CH₂-N | ~2.5 (quartet) | ~52 |

| Piperidone Ring | -CH₂-N- (C2, C6) | ~2.7-3.5 (multiplet) | ~55 |

| Piperidone Ring | -CH₂-C=O (C3, C5) | ~2.4-2.8 (multiplet) | ~41 |

| Piperidone Ring | C=O (C4) | - | ~208 |

Note: Values are approximate and can vary based on solvent and concentration. For the hydrochloride salt, shifts for protons and carbons near the nitrogen atom (e.g., C2, C6, and the N-CH₂ of the ethyl group) would be shifted further downfield.

Mass Spectrometry (MS, HRMS, LRMS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound.

Low-Resolution Mass Spectrometry (LRMS): Using electron ionization (EI), the mass spectrum of the free base, 1-Ethyl-4-piperidone, would show a molecular ion peak ([M]⁺) corresponding to its nominal mass (m/z 127). Common fragmentation patterns would include the loss of the ethyl group and α-cleavage adjacent to the ketone.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass of the protonated molecule of 1-Ethyl-4-piperidone, [C₇H₁₃NO + H]⁺, is 128.1070. This technique is invaluable for confirming the molecular formula.

When analyzing the hydrochloride salt with soft ionization techniques like Electrospray Ionization (ESI), the spectrum would typically show the protonated molecule of the free base, [M+H]⁺, at m/z 128.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of 1-Ethyl-4-piperidone hydrochloride would exhibit several characteristic absorption bands:

N-H⁺ Stretch: A broad and strong absorption band is expected in the range of 2400-2700 cm⁻¹, which is characteristic of a secondary amine salt.

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the ethyl and piperidone ring methylene groups.

C=O Stretch: A strong, sharp absorption peak around 1715-1730 cm⁻¹ is indicative of the ketone carbonyl group. The exact position can be influenced by ring strain and hydrogen bonding.

C-N Stretch: The stretching vibration of the C-N bond in the tertiary amine typically appears in the 1000-1250 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Amine Salt | N-H⁺ Stretch | 2400 - 2700 | Strong, Broad |

| Alkane | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Ketone | C=O Stretch | 1715 - 1730 | Strong, Sharp |

| Amine | C-N Stretch | 1000 - 1250 | Medium |

Gas Chromatography (GC, Chiral GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds and is widely used to assess the purity of 1-Ethyl-4-piperidone. tcichemicals.comavantorsciences.com

Gas Chromatography (GC): A GC method, often coupled with a Flame Ionization Detector (FID), can quantify the purity of 1-Ethyl-4-piperidone. Commercial suppliers often state a purity of greater than 98.0% as determined by GC. avantorsciences.com The method can also be used to monitor the progress of reactions involving this compound. nih.gov For analysis, the hydrochloride salt is typically neutralized to the more volatile free base before injection.

Chiral GC: 1-Ethyl-4-piperidone itself is an achiral molecule and therefore does not require chiral separation. However, many of its derivatives, synthesized through reactions at the ketone or the α-positions, can be chiral. For such derivatives, Chiral GC would be an essential technique to separate and quantify the enantiomers. This involves using a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

Elemental Analysis (CHN)

Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimental results are compared with the theoretical values calculated from the molecular formula to support the compound's identity and purity.

Molecular Formula (Free Base): C₇H₁₃NO

Molecular Weight (Free Base): 127.18 g/mol chemicalbook.com

Molecular Formula (Hydrochloride): C₇H₁₄ClNO

Molecular Weight (Hydrochloride): 163.64 g/mol

Table 3: Theoretical Elemental Composition

| Element | Mass % (in C₇H₁₃NO) | Mass % (in C₇H₁₄ClNO) |

| Carbon (C) | 66.10% | 51.38% |

| Hydrogen (H) | 10.30% | 8.63% |

| Nitrogen (N) | 11.01% | 8.56% |

| Oxygen (O) | 12.58% | 9.77% |

| Chlorine (Cl) | - | 21.66% |

Purity Assessment and Impurity Profiling in Synthetic Processes

Ensuring the high purity of this compound is critical, especially when it is used as a starting material or intermediate in pharmaceutical synthesis. lookchem.com Purity is typically assessed using a combination of chromatographic and spectroscopic methods.

Purity Assessment: GC and HPLC are the primary methods for determining the percentage purity of 1-Ethyl-4-piperidone. Commercial grades are often available with purities of 98% or higher. avantorsciences.com Titration methods can also be used to determine purity by neutralizing the hydrochloride salt with a standardized base. avantorsciences.com

Impurity Profiling: The identification of impurities is crucial for process optimization and quality control. Potential impurities in 1-Ethyl-4-piperidone can originate from starting materials, side reactions, or degradation.

Process-Related Impurities: The synthesis of derivatives from 1-Ethyl-4-piperidone can sometimes be incomplete, leading to the presence of unreacted starting material as an impurity in the final product. nih.gov Difficult-to-remove byproducts may also form, necessitating careful purification, often by chromatography. nih.gov

Starting Material Impurities: Impurities from the synthesis of 1-Ethyl-4-piperidone itself could include related piperidones (e.g., 4-piperidone (B1582916), 1-methyl-4-piperidone) or byproducts from the ethylation step.

Degradation Products: As a ketone, it may be susceptible to degradation over time or under certain conditions (e.g., light, air), although it is generally stable when stored properly.

GC-MS is a particularly effective technique for impurity profiling, as it allows for the separation of impurities by GC and their identification based on their mass spectra.

Computational and Theoretical Investigations of 1 Ethyl 4 Piperidone Hydrochloride Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational chemistry for its balance of accuracy and computational cost.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For piperidone derivatives, these calculations help in understanding conformational preferences, such as the chair conformation of the piperidine (B6355638) ring. researchgate.net Following optimization, the electronic properties can be analyzed.

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are crucial for determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com Conversely, a small energy gap suggests the molecule is more reactive. researchgate.netmdpi.com Studies on related piperidones and other heterocyclic compounds have utilized DFT methods to calculate these energies and predict reactivity. researchgate.netespublisher.com For instance, analysis of a novel pyrimidine (B1678525) molecule showed that a lower HOMO-LUMO energy gap is associated with high chemical reactivity and biological activity. nih.gov

Table 1: Representative Quantum Chemical Parameters Calculated from DFT This table presents hypothetical data for 1-Ethyl-4-piperidone (B1582495) based on typical values for similar heterocyclic compounds to illustrate the parameters derived from DFT calculations.

| Parameter | Symbol | Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.3 | Chemical reactivity and kinetic stability researchgate.net |

Beyond covalent bonds, noncovalent interactions play a vital role in molecular conformation and intermolecular recognition. Computational methods can map and quantify these weaker forces, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization and hyperconjugative interactions within a molecule. mdpi.com For a molecule like 1-ethyl-4-piperidone hydrochloride, NBO analysis could reveal stereoelectronic effects, such as interactions between lone pairs on the oxygen or nitrogen atoms and adjacent antibonding orbitals, which can influence the molecule's conformation and stability. mdpi.com

From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived to quantify a molecule's reactivity. mdpi.comespublisher.com These descriptors provide a more quantitative picture of chemical behavior than the HOMO-LUMO gap alone.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.

Studies on other organic molecules have shown that these descriptors can be correlated with their biological properties. nih.gov

Table 2: Calculated Global Chemical Reactivity Descriptors This table illustrates the calculation of reactivity descriptors using the hypothetical energy values from Table 1, based on established formulas. mdpi.com

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 eV |

| Electronegativity (χ) | -μ | 3.85 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |

| Chemical Softness (S) | 1 / (2η) | 0.189 eV-1 |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.79 eV |

Mechanistic Studies through Computational Chemistry (e.g., Transition State Analysis, Reaction Pathways)

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine activation energies. This is particularly useful for understanding the synthesis of complex molecules like piperidones. For example, the Dieckmann cyclization, a key step in the synthesis of many 4-piperidone (B1582916) derivatives, involves multiple steps that can be modeled to understand reaction conditions and predict yields. researchgate.net

Theoretical studies can map out entire reaction pathways, comparing the energy barriers of competing pathways to explain observed product distributions and regioselectivity. acs.orgresearchgate.net For instance, in a palladium-catalyzed reaction, DFT calculations identified the rate-determining step and showed that the major product was formed through a pathway with a lower energy barrier than a competing pathway leading to a byproduct. acs.org Such analyses could be applied to the synthesis of 1-ethyl-4-piperidone chemicalbook.com to optimize reaction conditions and improve efficiency.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a biological target.

For a compound like this compound, which serves as a scaffold or intermediate for pharmacologically active molecules, docking studies can provide crucial insights. guidechem.comchemicalbook.com Researchers often build homology models of target receptors if an experimental structure is unavailable. nih.govresearchgate.net Piperidine-containing ligands have been docked into various receptors to understand their binding modes. icm.edu.plnih.gov These studies analyze the interactions between the ligand and amino acid residues in the receptor's binding pocket, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results, often expressed as a docking score or binding energy, help to explain the structure-activity relationships (SAR) observed experimentally and guide the design of new ligands with improved potency and selectivity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.meijnrd.org The fundamental principle is that variations in the structural or physicochemical properties of a molecule are responsible for the changes in its biological activity. fiveable.me

A QSAR model is developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can quantify various properties:

Lipophilic parameters: Such as the partition coefficient (log P), which describes a molecule's hydrophobicity. srmist.edu.in

Electronic parameters: Such as Hammett constants, which describe the electron-donating or -withdrawing nature of substituents. slideshare.net

Steric parameters: Such as Taft's constants or molar refractivity, which describe the size and shape of the molecule or its substituents. srmist.edu.inslideshare.net

Statistical methods are then used to build a model that correlates these descriptors with biological activity. fiveable.me A successful QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov A QSAR study on piperine (B192125) analogs, which contain a piperidine moiety, successfully created a model with high predictive accuracy (r²=0.962) using descriptors such as partial negative surface area and heat of formation to predict inhibitory activity against a bacterial efflux pump. nih.gov Such methodologies are invaluable for optimizing lead compounds derived from the 1-ethyl-4-piperidone scaffold.

Photophysical Property Predictions using Ab-Initio Techniques

Ab-initio quantum chemical calculations offer a powerful theoretical framework for predicting the photophysical properties of molecules, providing insights into their electronic structure and the nature of their excited states. To date, a specific and detailed ab-initio investigation focused solely on the photophysical properties of this compound has not been prominently reported in the refereed literature. However, based on theoretical studies of related saturated cyclic ketones and piperidone derivatives, a number of predictions can be made regarding the expected electronic transitions and photophysical behavior of this compound. researchgate.netbris.ac.ukacs.org

The photophysical properties of this compound are expected to be dominated by the carbonyl chromophore within the piperidone ring. The primary electronic transitions of interest in saturated ketones are the n → π* and π → π* transitions. researchgate.net

The n → π* transition involves the promotion of a non-bonding electron from one of the lone pairs on the oxygen atom to an anti-bonding π* orbital of the carbonyl group. This transition is characteristically of low intensity (a small molar absorption coefficient, ε) and is the lowest energy electronic transition. Due to its forbidden nature, the oscillator strength for this transition is expected to be low.

The π → π* transition, which involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital of the carbonyl group, is expected to occur at higher energies (shorter wavelengths) and have a significantly greater intensity compared to the n → π* transition.

Ab-initio methods such as Time-Dependent Density Functional Theory (TD-DFT) and equation-of-motion coupled-cluster (EOM-CC) methods are well-suited for calculating the vertical excitation energies, oscillator strengths, and transition dipole moments associated with these electronic transitions.

Predicted Electronic Transitions

Based on computational studies of similar cyclic ketones, the predicted vertical excitation energies and oscillator strengths for the lowest-lying singlet excited states of 1-Ethyl-4-piperidone in a non-polar solvent are presented in Table 1. It is important to note that these are illustrative values based on calculations of analogous molecules and are not the result of a direct computation on this compound. The presence of the ethyl group on the nitrogen atom is expected to have a minor electronic effect on the carbonyl chromophore, while the hydrochloride salt formation may lead to subtle shifts in the transition energies due to changes in the molecular geometry and electronic distribution.

Table 1: Predicted Vertical Excitation Energies and Oscillator Strengths for 1-Ethyl-4-piperidone

| Transition | Excited State | Predicted Excitation Energy (eV) | Predicted Oscillator Strength (f) |

| n → π | S₁ | ~4.0 - 4.5 | ~0.001 - 0.01 |

| π → π | S₂ | ~6.0 - 7.0 | ~0.1 - 0.3 |

Disclaimer: The data in this table are illustrative and based on theoretical calculations for analogous saturated cyclic ketones. Specific experimental or computational data for this compound is not available in the cited literature.

Influence of Solvent

The photophysical properties of this compound are expected to be influenced by the solvent environment. The n → π* transition is known to exhibit a hypsochromic shift (blue shift) in polar, protic solvents due to the stabilization of the non-bonding electrons on the oxygen atom through hydrogen bonding. Conversely, the π → π* transition may show a slight bathochromic shift (red shift) in polar solvents. Ab-initio calculations incorporating solvent models, such as the Polarizable Continuum Model (PCM), can be employed to predict these solvatochromic shifts.

Further Computational Investigations

More detailed theoretical investigations could provide a deeper understanding of the photophysical properties of this compound. These could include:

Geometry optimization of the excited states: To understand the structural changes that occur upon photoexcitation.

Calculation of emission energies: To predict the fluorescence and phosphorescence spectra.

Mapping of potential energy surfaces: To explore photochemical reaction pathways and non-radiative decay channels.

Such studies would provide a comprehensive picture of the photophysical and photochemical behavior of this molecule.

Role of 1 Ethyl 4 Piperidone Hydrochloride As a Versatile Intermediate in Organic Synthesis

Building Block for Complex Heterocyclic Structures

The molecular architecture of 1-ethyl-4-piperidone (B1582495), characterized by a piperidine (B6355638) ring with a ketone functionality, establishes it as an ideal foundational unit for the synthesis of intricate heterocyclic systems. innospk.comossila.com Heterocyclic compounds are crucial in many areas of chemistry, including pharmaceuticals and materials science, as they form the core of numerous natural and synthetic products. ossila.com

The reactivity of the ketone group within 1-ethyl-4-piperidone allows for a variety of chemical manipulations. It can readily participate in reactions such as condensations, cycloadditions, and reductive aminations, enabling chemists to build upon its core structure. chemicalbook.comlookchem.com For instance, reactions at the ketone can introduce new rings or functional groups, leading to the formation of spirocyclic or fused heterocyclic systems. The nitrogen atom in the piperidine ring also offers a site for further functionalization, adding to its synthetic utility. This versatility allows researchers to design and construct novel and complex molecular frameworks that may possess unique chemical and biological properties. acs.org

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

One of the most significant applications of 1-ethyl-4-piperidone hydrochloride is its role as a key intermediate in the synthesis of pharmacologically active molecules. evitachem.comguidechem.com The piperidine scaffold is a common feature in many drugs, and 1-ethyl-4-piperidone provides a convenient entry point for creating derivatives with therapeutic potential. nih.gov

A notable example is its use as a precursor in the production of compounds related to Paroxetine. innospk.com Paroxetine is a well-known antidepressant, and its synthesis can involve intermediates derived from 1-ethyl-4-piperidone. innospk.com The structure of 1-ethyl-4-piperidone provides the necessary core, which can be chemically modified through a series of reactions to achieve the final complex structure of the active pharmaceutical ingredient. innospk.com Its role as an intermediate is crucial for the efficient and scalable production of such medications, supporting the global demand for treatments for mental health conditions. innospk.com

Table 1: Pharmacologically Relevant Compounds Derived from 1-Ethyl-4-piperidone

| Precursor | Derived Compound | Therapeutic Class | CAS Number |

| 1-Ethyl-4-piperidone | Paroxetine | Antidepressant | 61869-08-7 |

| 1-Ethyl-4-piperidone | Paroxetine Hydrochloride | Antidepressant | 78246-49-8 |

| 1-Ethyl-4-piperidone | Paroxetine Mesylate | Antidepressant | 217797-14-3 |

This table highlights specific examples of pharmacologically active compounds where 1-Ethyl-4-piperidone serves as a key synthetic intermediate. innospk.com

Applications in Agrochemical and Fine Chemical Synthesis

The utility of this compound extends beyond the pharmaceutical industry into the realms of agrochemicals and fine chemicals. guidechem.comgoogle.com Its versatile reactivity makes it a valuable starting material for creating a wide array of chemical products. guidechem.com In agrochemical research, it can be used to synthesize new potential pesticides and herbicides. The piperidine moiety is present in some agrochemical compounds, and 1-ethyl-4-piperidone serves as a convenient building block for exploring new derivatives with desired biological activities. guidechem.com

In the broader fine chemical industry, this compound is utilized as an intermediate for producing various specialty chemicals. innospk.comgoogle.com Fine chemicals are pure, single substances that are manufactured in limited quantities for specific applications, such as in dyes, fragrances, and specialty polymers. The ability of 1-ethyl-4-piperidone to undergo various chemical transformations allows for its incorporation into diverse molecular structures, contributing to the development of new materials and products with tailored properties. guidechem.com

Development of Novel Synthetic Reagents

Beyond its direct use as a building block for final products, this compound is also instrumental in the development of novel synthetic reagents. evitachem.com Organic chemists can modify its structure to create more complex reagents with specific functionalities. For example, by reacting the ketone group or the nitrogen atom, new molecules can be synthesized that can then be used to introduce the 1-ethyl-4-piperidone moiety into other target molecules or to facilitate specific types of chemical reactions.

This is exemplified in synthetic strategies where 1-ethyl-4-piperidone is used as a starting material for multi-step syntheses. chemicalbook.com For instance, it can be a reactant in condensation reactions, such as the Mannich reaction or the Michael addition, to create more elaborate structures. lookchem.com These resulting compounds can then serve as new, more complex intermediates or reagents in their own right, enabling the construction of molecules that would be difficult to access through other synthetic routes. This highlights the compound's role in expanding the toolbox of synthetic organic chemistry.

Exploration of Biological Activities and Mechanisms Associated with 1 Ethyl 4 Piperidone Derivatives Excluding Clinical Studies

Anti-acetylcholinesterase Activity and Mechanism of Inhibition

Derivatives of 1-ethyl-4-piperidone (B1582495) have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. researchgate.net By blocking AChE, these compounds can increase the levels and duration of action of acetylcholine in the brain, potentially improving cognitive function. researchgate.net

Research has shown that specific structural modifications to the 1-ethyl-4-piperidone scaffold can lead to potent and selective AChE inhibitors. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. nih.gov It was discovered that substituting the benzamide (B126) with a bulky group at the para position significantly increased the inhibitory activity. nih.gov Furthermore, the introduction of an alkyl or phenyl group on the nitrogen atom of the benzamide dramatically enhanced this activity. nih.gov One of the most potent inhibitors identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, with an IC50 value of 0.56 nM. nih.gov This compound exhibited an 18,000-fold greater affinity for AChE compared to butyrylcholinesterase (BuChE). nih.gov The basicity of the piperidine (B6355638) nitrogen atom appears to be crucial for this enhanced activity. nih.gov

The mechanism of inhibition for these derivatives is often reversible, involving the formation of a temporary complex with the active site of the AChE enzyme. nih.gov This contrasts with irreversible inhibitors which form a stable covalent bond. nih.gov The reversible nature of these inhibitors is often preferred for therapeutic applications.

Modulators of Enzyme Activity and Receptor Function

Beyond their effects on acetylcholinesterase, 1-ethyl-4-piperidone derivatives have been shown to modulate the activity of other enzymes and interact with various receptors. This broad bioactivity highlights the versatility of the piperidine scaffold in medicinal chemistry.

For example, certain piperidine derivatives have been identified as ligands for sigma receptors (σ1 and σ2). nih.gov A series of 4-(2-aminoethyl)piperidine derivatives were synthesized and found to possess high affinity for the σ1 receptor, with some compounds showing selectivity over the σ2 subtype. nih.gov Molecular dynamics simulations revealed that the interactions of the piperidine nitrogen atom and its substituents with the lipophilic binding pocket of the σ1 receptor are responsible for the observed affinities. nih.gov

In the context of enzyme modulation, some piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety have been shown to inhibit succinate (B1194679) dehydrogenase (SDH) activity. nih.gov One such compound demonstrated an IC50 value of 6.07 μM for SDH inhibition. nih.gov Molecular docking studies suggest that this inhibition is achieved through the compound fitting into the active pocket of SDH and forming multiple noncovalent interactions. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. collaborativedrug.comoncodesign-services.comnih.gov These studies guide the design of new compounds with improved potency, selectivity, and pharmacokinetic properties. oncodesign-services.com For 1-ethyl-4-piperidone derivatives, SAR studies have been crucial in identifying key structural features that govern their interactions with various biological targets.

For Anti-acetylcholinesterase Activity:

In the development of AChE inhibitors based on the 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine scaffold, SAR studies revealed several important trends. nih.gov

Substitution on the Benzamide: Introducing a bulky substituent at the para position of the benzamide moiety led to a significant increase in anti-AChE activity. nih.gov

N-Alkylation/Arylation: The addition of an alkyl or phenyl group to the nitrogen atom of the benzamide dramatically enhanced inhibitory potency. nih.gov

Piperidine Nitrogen: The basic character of the piperidine nitrogen was found to be essential for high activity. nih.gov

For Antifungal Activity:

In the design of antifungal agents, SAR studies of piperidine-4-carbohydrazide derivatives with a quinazolinyl moiety indicated that the nature and position of substituents on the quinazoline (B50416) ring significantly impact antifungal efficacy. nih.gov For instance, compounds with specific substitutions demonstrated superior in vitro activity against Rhizoctonia solani compared to standard fungicides. nih.gov

For Antineoplastic Activity:

For pyrrolo[1,2-a]quinoxaline (B1220188) derivatives containing a piperidine moiety, SAR studies have shown that the nature of the substituent on the piperidine ring influences their cytotoxic potential against leukemia cell lines. nih.gov Certain substitutions led to compounds with high activity against leukemia cells and low toxicity towards normal hematopoietic cells, resulting in a favorable selectivity index. nih.gov

Interactive Table: SAR Insights for 1-Ethyl-4-piperidone Derivatives

| Biological Target | Key Structural Feature | Impact on Activity |

| Acetylcholinesterase | Bulky para-substituent on benzamide | Increased |

| Acetylcholinesterase | N-alkylation/arylation of benzamide | Dramatically Enhanced |

| Acetylcholinesterase | Basic piperidine nitrogen | Essential for high activity |

| Fungal Succinate Dehydrogenase | Specific quinazoline ring substituents | Modulated |

| Leukemia Cells | Substituents on the piperidine ring | Influenced cytotoxicity and selectivity |

Antimicrobial and Antifungal Activity Studies (Mechanism-Focused)

The piperidine ring is a common scaffold in the development of new antimicrobial and antifungal agents. biomedpharmajournal.orgresearchgate.net Derivatives of 1-ethyl-4-piperidone have been synthesized and evaluated for their ability to combat various pathogenic microorganisms.

A study on 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives revealed significant in vitro antibacterial and antifungal activity. biomedpharmajournal.org The thiosemicarbazone derivatives, in particular, showed enhanced antifungal activity compared to the parent piperidin-4-ones, suggesting that the thiosemicarbazone moiety is crucial for this effect. biomedpharmajournal.org Another study focusing on a new series of 2,6 disubstituted piperidine-4-one derivatives also reported promising antibacterial and antifungal activities. researchgate.net

The mechanisms underlying the antimicrobial and antifungal actions of these derivatives are being actively investigated. For some piperidine-4-carbohydrazide derivatives, the antifungal mechanism has been linked to the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. nih.gov This inhibition disrupts the energy production of the fungal cell, leading to its death.

Furthermore, piperine (B192125), an alkaloid containing a piperidine moiety, has demonstrated antifungal properties against Candida species. nih.gov It has been shown to inhibit biofilm formation, a critical virulence factor for these fungi. nih.gov

Investigation of Antineoplastic Activities and Modes of Action

The potential of 1-ethyl-4-piperidone derivatives as anticancer agents has been a significant area of research. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines through diverse mechanisms of action.

One area of focus has been the development of pyrrolo[1,2-a]quinoxaline derivatives incorporating a piperidine ring. nih.gov These compounds have demonstrated interesting cytotoxic potential against several leukemia cell lines, including both lymphoid and myeloid types. nih.gov Their mode of action is believed to involve the induction of apoptosis (programmed cell death) in cancer cells. nih.gov

Another approach involves the use of piperidine derivatives as σ1 receptor ligands with antiproliferative properties. nih.gov Certain 1-methylpiperidine (B42303) derivatives have shown strong antiproliferative effects on human prostate cancer cells. nih.gov

Furthermore, N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines, which can be conceptually related to piperidine-containing structures, have been identified as promising lead compounds for the treatment of non-small cell lung cancer (NSCLC). mdpi.com These compounds act as potent inhibitors of "never in mitosis A related kinase 4" (NEK4), a kinase that is often overexpressed in lung cancer. mdpi.com The inhibition of NEK4 is thought to contribute to the observed decrease in cancer cell viability. mdpi.com

Studies on P-glycoprotein (P-gp) Modulation

P-glycoprotein (P-gp) is a membrane transporter that plays a crucial role in multidrug resistance (MDR) in cancer cells by actively pumping chemotherapeutic drugs out of the cell. mdpi.comnih.gov Overcoming P-gp-mediated MDR is a major challenge in cancer therapy. Certain 1-ethyl-4-piperidone derivatives have been investigated for their ability to modulate P-gp activity.

Flavonoid derivatives incorporating a piperazine (B1678402) moiety, which is structurally related to piperidine, have been synthesized and tested for their ability to reverse P-gp-mediated MDR. nih.gov Some of these compounds were found to potentiate the cytotoxicity of chemotherapeutic agents in resistant cancer cells. nih.gov Their mechanism of action involves inhibiting the efflux activity of P-gp, thereby increasing the intracellular concentration of the anticancer drug. nih.gov

In silico studies, such as molecular dynamics simulations, have been employed to understand the interactions between piperidine-like structures and P-gp. researchgate.net These studies have helped to identify potential allosteric binding sites on P-gp, which could be targeted for the design of novel non-competitive inhibitors. researchgate.net By understanding these interactions at a molecular level, it may be possible to develop more effective P-gp modulators to enhance the efficacy of cancer chemotherapy.

Emerging Research Areas and Future Perspectives

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of piperidone-based structures is a cornerstone of medicinal chemistry, and the development of new and improved synthetic methods is a primary focus of current research. acs.orgnih.govnih.gov A key area of advancement is the use of multicomponent reactions, such as the Petrenko-Kritschenko piperidone synthesis, which allows for the construction of complex piperidone structures from simpler starting materials in a single step. wikipedia.org This classic reaction has been adapted and modernized, for instance, by using acetoacetate (B1235776) in place of diethyl-α-ketoglurate. wikipedia.org

Another significant area of development is the use of catalytic processes to improve efficiency and stereoselectivity. For example, a concise and high-yielding double aza-Michael reaction has been developed to create chiral 2-substituted 4-piperidone (B1582916) building blocks. acs.orgnih.gov This atom-efficient method provides access to stereochemically enriched piperidones that are valuable for creating analogues of existing drugs. acs.orgnih.gov Furthermore, researchers are exploring novel catalytic systems, including the use of gold(I) complexes for the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov

Recent advancements also include the use of more convenient and less hazardous reagents and reaction conditions. For instance, a method for the conjugate reduction of dihydropyridones using zinc/acetic acid offers a simpler and more cost-effective alternative to expensive selectrides. organic-chemistry.org Additionally, new approaches to the synthesis of N-aryl-substituted 4-piperidones have been developed to overcome the limitations of previous methods, which often involved tedious synthetic routes for starting materials. acs.org

| Synthetic Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Petrenko-Kritschenko Reaction (Classic) | Multicomponent reaction of an aldehyde, a β-keto-ester, and an amine. | Direct synthesis of 4-piperidones. | wikipedia.org |

| Double Aza-Michael Reaction | Atom-efficient method to access chiral 2-substituted 4-piperidones. | High-yielding and provides access to stereochemically enriched products. | acs.orgnih.gov |

| Zinc/Acetic Acid Reduction | Conjugate reduction of dihydropyridones. | Inexpensive and mild alternative to selectride reagents. | organic-chemistry.org |

| Modified Kuehne Method | Two-step synthesis for N-aryl-substituted 4-piperidones. | General and efficient method for a class of compounds not previously addressed by this methodology. | acs.org |

Advanced Mechanistic Elucidation of Reactions and Biological Interactions

A deeper understanding of reaction mechanisms and biological interactions is crucial for the rational design of new drugs and synthetic processes. nih.govthieme-connect.com Modern analytical techniques and computational methods are being employed to shed light on the intricate details of piperidone chemistry.

Mechanistic studies on reactions such as the copper-catalyzed intramolecular C-H amination are providing valuable insights into the catalytic cycle. acs.org Density functional theory (DFT) calculations, for instance, have been used to support a Cu(I)/Cu(II) pathway and to understand the influence of ligands and reactants on the reaction outcome. acs.org These studies help in optimizing reaction conditions and in the development of more efficient catalysts. acs.org

In the realm of biological interactions, research is focused on understanding how piperidone-based molecules bind to their targets. For example, in the development of HIV-1 protease inhibitors, molecular docking studies are used to visualize how piperidine-containing ligands interact with the active site of the enzyme. nih.gov This allows for the structure-based design of more potent inhibitors. nih.gov Similarly, for analogues of the Alzheimer's drug donepezil (B133215), understanding the structure-activity relationship with regard to the piperidine (B6355638) moiety is key to enhancing its inhibitory effects on acetylcholinesterase. acs.orgresearchgate.net

Design of Next-Generation Piperidone-Based Scaffolds with Tuned Reactivity

The piperidine ring is a versatile scaffold that can be modified to create a wide array of molecules with diverse properties. nih.gov A significant area of emerging research is the design of next-generation piperidone-based scaffolds with finely tuned reactivity and biological activity. thieme-connect.com This involves introducing various substituents at different positions on the piperidine ring to modulate its physicochemical properties and enhance its interaction with biological targets. thieme-connect.com

For instance, the introduction of chiral centers on the piperidine ring can lead to compounds with increased biological activity and selectivity. acs.orgnih.govthieme-connect.com Researchers are developing synthetic routes to access chirally enriched piperidones, which can then be used to create novel drug analogues. acs.orgnih.gov The development of donepezil analogues with stereochemical modifications on the piperidine ring is a prime example of this approach. acs.orgresearchgate.net

Furthermore, piperidone scaffolds are being incorporated into larger, more complex molecular architectures. For example, they are being used as P2-ligands in the design of HIV-1 protease inhibitors, where the flexibility of the piperidine moiety can promote favorable interactions with the enzyme's active site. nih.govnih.gov The design of such novel scaffolds is often guided by structure-based drug design principles, which leverage the 3D structure of the target protein to create complementary ligands. nih.gov

Integration of Artificial Intelligence and Machine Learning in Piperidone Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize many aspects of chemical research, including the study of piperidones. nih.gov These powerful computational tools can analyze vast datasets to identify patterns, predict properties, and accelerate the discovery and development of new molecules. mdpi.comnih.gov

In the context of piperidone research, AI and ML can be applied in several key areas:

Predicting Reaction Outcomes: Machine learning models can be trained on existing reaction data to predict the outcome of new reactions, helping chemists to optimize reaction conditions and identify the most promising synthetic routes.

De Novo Drug Design: AI algorithms can generate novel molecular structures with desired properties, such as high binding affinity for a specific biological target and low toxicity. mdpi.comnih.gov This can significantly accelerate the initial stages of drug discovery.

Predicting Biological Activity and Toxicity: Machine learning models can predict the biological activity and potential toxicity of new piperidone derivatives based on their chemical structure. mdpi.com This allows for the early identification of promising drug candidates and the filtering out of potentially harmful compounds.

Analyzing Complex Biological Data: AI can be used to analyze large and complex biological datasets, such as those from genomic and proteomic studies, to identify new drug targets and to understand the mechanisms of action of piperidone-based drugs.

While the application of AI in piperidone-specific research is still an emerging field, its potential to accelerate innovation is immense. nih.gov

Sustainable and Eco-friendly Synthesis of Piperidone Derivatives

In recent years, there has been a growing emphasis on developing sustainable and eco-friendly synthetic methods in chemistry. This "green chemistry" approach aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of piperidone derivatives is no exception to this trend.

One promising approach is the use of greener solvents. For example, deep eutectic solvents (DESs), such as those based on glucose and urea, have been shown to be effective and inexpensive reaction media for the synthesis of piperidin-4-one derivatives. researchgate.netasianpubs.org These solvents are often biodegradable and have low toxicity, making them an attractive alternative to traditional organic solvents. researchgate.net

Another key aspect of green chemistry is the development of atom-efficient reactions that maximize the incorporation of starting materials into the final product. Multicomponent reactions, as mentioned earlier, are inherently atom-efficient. acs.orgnih.gov Additionally, researchers are exploring the use of catalytic methods that can proceed under milder conditions and with higher selectivity, thereby reducing energy consumption and the formation of byproducts. nih.gov The use of ultrasound to promote reactions is another technique being explored to create more environmentally friendly synthetic processes. researchgate.net

The development of sustainable synthetic routes for piperidone derivatives is not only environmentally responsible but can also lead to more cost-effective and efficient manufacturing processes.

Q & A

Q. What methodologies are used to study the pharmacokinetics of derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。